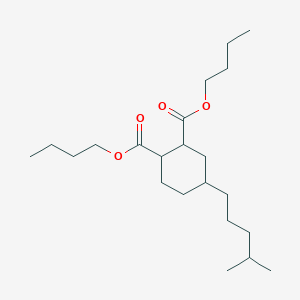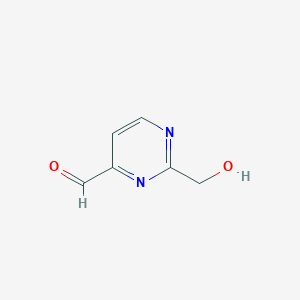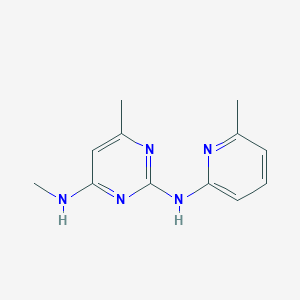![molecular formula C9H9I2NO3 B12637970 1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene CAS No. 920504-11-6](/img/structure/B12637970.png)
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene is an organic compound with the molecular formula C₉H₉I₂NO₃ It is characterized by the presence of two iodine atoms, a nitro group, and an isopropoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to maintain efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atoms.
Reduction: 1,2-Diiodo-4-amino-5-[(propan-2-yl)oxy]benzene.
Oxidation: 1,2-Diiodo-4-nitro-5-(propan-2-one)benzene.
Aplicaciones Científicas De Investigación
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene depends on its specific application. In chemical reactions, it acts as a substrate undergoing various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The nitro group, for example, can participate in redox reactions, while the isopropoxy group can influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diiodo-4-nitrobenzene: Lacks the isopropoxy group, making it less soluble and potentially less reactive in certain conditions.
1,2-Diiodo-4-amino-5-[(propan-2-yl)oxy]benzene: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both electron-withdrawing (nitro) and electron-donating (isopropoxy) groups allows for versatile chemical behavior, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
920504-11-6 |
|---|---|
Fórmula molecular |
C9H9I2NO3 |
Peso molecular |
432.98 g/mol |
Nombre IUPAC |
1,2-diiodo-4-nitro-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9I2NO3/c1-5(2)15-9-4-7(11)6(10)3-8(9)12(13)14/h3-5H,1-2H3 |
Clave InChI |
RMLJYWSHORCAGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B12637914.png)
![6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12637921.png)

![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)
![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)

![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)
![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)

![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
